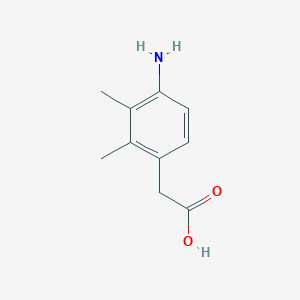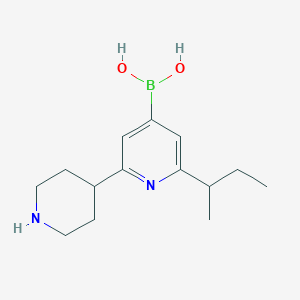
2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8ClNO4 It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid typically involves the nitration of 4-chloro-5-methylphenylacetic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the chloro group . The reaction is carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 2-(4-Chloro-5-methyl-2-aminophenyl)acetic acid.
Substitution: 2-(4-Substituted-5-methyl-2-nitrophenyl)acetic acid.
Oxidation: 2-(4-Chloro-5-carboxy-2-nitrophenyl)acetic acid.
科学研究应用
2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-(4-Chloro-2-nitrophenyl)acetic acid: Similar structure but lacks the methyl group.
2-(4-Methyl-2-nitrophenyl)acetic acid: Similar structure but lacks the chloro group.
2-(4-Chloro-5-methylphenyl)acetic acid: Similar structure but lacks the nitro group.
Uniqueness
2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H8ClNO4 |
|---|---|
分子量 |
229.62 g/mol |
IUPAC 名称 |
2-(4-chloro-5-methyl-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8ClNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) |
InChI 键 |
XXAYXHBAIYLTNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


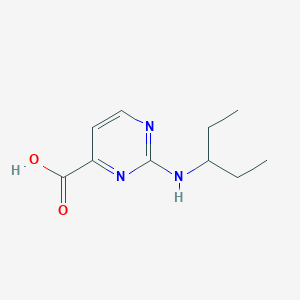
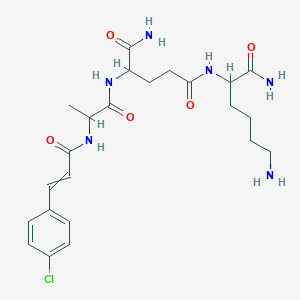
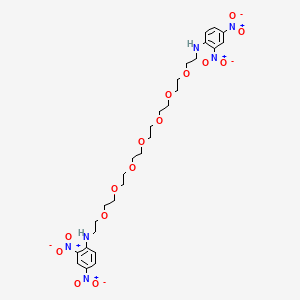
![7-[3-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B14084551.png)
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)

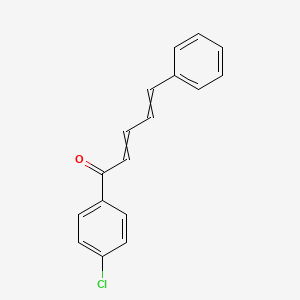
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
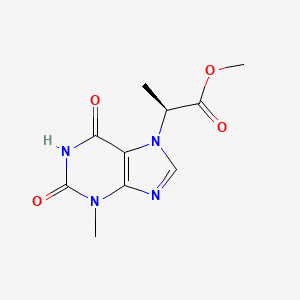

![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
